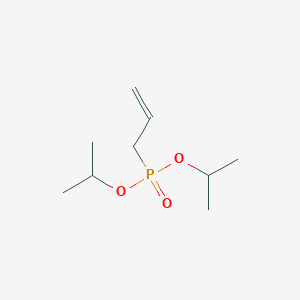![molecular formula C12H10N2O2S B094501 2-[(2-Nitrophenyl)sulfanyl]aniline CAS No. 19284-81-2](/img/structure/B94501.png)
2-[(2-Nitrophenyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Chemical Transformations and Rearrangements: The compound undergoes unexpected rearrangements during chemical reactions, such as the Smiles rearrangement observed in the borane reduction of 2-aryloxy-2-methylpropionamides, leading to valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004). This showcases its utility in generating novel compounds through intriguing chemical pathways.
- Catalysis: Anilines derived from nitroarenes, including structures similar to 2-[(2-Nitrophenyl)sulfanyl]aniline, have been studied for their roles in catalytic processes, such as the reduction of nitroarene to indoprofen, highlighting their potential as intermediates in the synthesis of complex molecules (Ogiwara, Sakurai, & Sakai, 2017).
Material Science Applications
- Fluorescent Materials: Derivatives of aniline compounds, such as 2,6-bis(arylsulfonyl)anilines, have shown high fluorescence emissions in the solid state, making them suitable for applications as solid-state fluorescence materials and probes based on aggregation-induced emission (Beppu et al., 2014).
- Polymer Synthesis: The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, derived from similar nitrophenyl compounds, has been achieved. These polyimides exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities, making them promising materials for optoelectronic applications (Tapaswi et al., 2015).
Sensor Technology Applications
- Chemodosimeters: The development of fluorescent probes for the detection of ions or molecules, such as sulfite, has been explored using derivatives of this compound. These probes offer potential in monitoring the quality and safety of food by detecting excessive additions of sulfite (Wu et al., 2017).
Propiedades
IUPAC Name |
2-(2-nitrophenyl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMWHOIUTWWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351430 |
Source


|
| Record name | 2-[(2-nitrophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19284-81-2 |
Source


|
| Record name | 2-[(2-nitrophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2'-nitrodiphenyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)







